N-(2-methyl-4-nitrophenyl)ethanesulfonamide
Description
N-(2-Methyl-4-nitrophenyl)ethanesulfonamide (CAS: 10284-40-9) is a sulfonamide derivative characterized by a 2-methyl-4-nitrophenyl group attached to an ethanesulfonamide backbone. Its molecular formula is C9H11N2O4S, with a molecular weight of 157.19 g/mol .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYETUEKWASFECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)ethanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methyl-4-nitroaniline+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: N-(2-methyl-4-aminophenyl)ethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used in studies investigating the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide compounds typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Substituent Variations on the Aromatic Ring
(a) N-(4-Methoxy-3-Nitrophenyl) Derivatives
- Example : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s)
- Structure : Features a nitro group at position 3, methoxy at position 4, and a trimethoxyphenyl-ethene moiety.
- Properties : Melting point (172–174°C ), higher molecular weight (424.094 g/mol ), and enhanced solubility due to three methoxy groups.
- Synthesis : Prepared via condensation of sulfamoyl acetic acid derivatives with aldehydes .
(b) N-(4-Chloro-2-Nitrophenyl) Derivatives
- Example : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
(c) N-(4-Fluoro-3-Nitrophenyl) Derivatives
Backbone Modifications: Ethanesulfonamide vs. Methanesulfonamide
- Example: N-[3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl]ethanesulfonamide hydrochloride (CAS: 71802-99-8) incorporates a bulky acridinyl group, enabling DNA intercalation and antitumor activity .
- Methanesulfonamide Derivatives: Example: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (CAS: 147118-37-4)
- Shorter backbone but complex substituents; used in kinase inhibition .
Key Differences and Implications
- Electronic Effects :
- Nitro groups decrease electron density, enhancing electrophilicity, while methoxy groups increase solubility and steric bulk.
- Biological Relevance :
- Synthetic Flexibility :
- Ethanesulfonamides allow modular functionalization, enabling tailored pharmacokinetic profiles.
Biological Activity
N-(2-methyl-4-nitrophenyl)ethanesulfonamide is a sulfonamide compound that has garnered interest in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a 2-methyl-4-nitrophenyl moiety. The presence of the nitro group is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects. The nitro group can also undergo reduction to form an amino group, which may enhance its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. They are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication and cell division.
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds disrupt microtubule formation and induce apoptosis through caspase activation and tubulin depolymerization .
Table 1: Cytotoxicity of Sulfonamide Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU145 (Prostate) | 8 | Microtubule disruption |
| Compound B | K562 (Leukemia) | 10 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Research Insights
- Cytotoxicity Studies : In vitro studies have demonstrated that modifications in the chemical structure of sulfonamides can significantly alter their cytotoxicity profiles. For example, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity against resistant cancer cell lines .
- In Vivo Efficacy : Preclinical trials using xenograft models have indicated that certain sulfonamide derivatives can effectively reduce tumor size, suggesting their potential as therapeutic agents in oncology .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal that some derivatives exhibit improved blood-brain barrier permeability, which is advantageous for treating central nervous system tumors .
Q & A
Q. Which software tools are recommended for crystallographic refinement of sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
